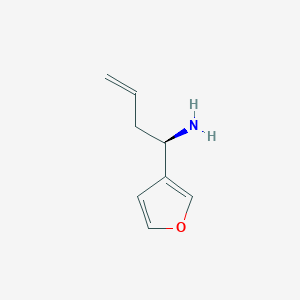

(1R)-1-(furan-3-yl)but-3-en-1-amine

Description

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1R)-1-(furan-3-yl)but-3-en-1-amine |

InChI |

InChI=1S/C8H11NO/c1-2-3-8(9)7-4-5-10-6-7/h2,4-6,8H,1,3,9H2/t8-/m1/s1 |

InChI Key |

FTCIZTPKHSUQEM-MRVPVSSYSA-N |

Isomeric SMILES |

C=CC[C@H](C1=COC=C1)N |

Canonical SMILES |

C=CCC(C1=COC=C1)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(furan-3-yl)but-3-en-1-amine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to present a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO |

| Molecular Weight | 151.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C=CCC@HN |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The furan ring is known for its electrophilic nature, allowing it to participate in nucleophilic attacks, which can lead to the modulation of enzymatic activities and signal transduction pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Research indicates that it has effective inhibitory concentrations against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 2 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL |

| Bacillus subtilis | 1 µg/mL |

| Salmonella spp. | 4 µg/mL |

The compound's mechanism against bacteria involves disrupting cellular membranes or inhibiting key metabolic pathways, leading to cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing the following results:

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 20 |

The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle, particularly arresting cells in the G2/M phase.

Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of several derivatives of furan-based compounds, including this compound. The results indicated that this compound had a strong bactericidal effect against Gram-positive bacteria, with a notable reduction in biofilm formation .

Study 2: Anticancer Properties

In another investigation reported in Molecules, researchers assessed the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment led to significant downregulation of cyclin D1 and matrix metalloproteinase 9 (MMP9), suggesting potential for use in therapeutic strategies against metastatic breast cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The following table summarizes key analogs and their properties:

Key Observations :

- Aromatic Substituents : Replacing the furan-3-yl group with phenyl (e.g., (1R)-1-phenylbut-3-en-1-amine) increases molecular weight and boiling point due to enhanced van der Waals interactions .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-chlorophenyl in compound 9b) improve synthesis yields (98%) compared to methoxy or biphenyl analogs, likely due to stabilized intermediates .

- Steric Effects : Isopropyl substituents (e.g., in compound 9e) reduce yields (85%) compared to chlorophenyl analogs, suggesting steric hindrance during synthesis .

Spectroscopic Comparisons

NMR Data

The amine proton (NH) and adjacent carbons exhibit distinct shifts depending on substituents:

Insights :

Pharmacological and Industrial Relevance

- Phenyl and Chlorophenyl Analogs : These are intermediates in antipsychotic and antiviral agents, leveraging their aromatic stacking capabilities .

- Hydrochloride Salts : Derivatives like (R)-1-phenylbut-3-en-1-amine hydrochloride (CAS: 132312-93-7) improve solubility for pharmaceutical formulations .

Preparation Methods

Petasis Reaction-Based Synthesis

A prominent approach involves the Petasis borono-Mannich reaction sequence, which enables the formation of α-substituted homoallylic amines under mild conditions with high stereoselectivity.

- Primary amine: N-allyl-N-(2-furylmethyl) amine or similar furanyl amines.

- Boronic acid: Furan-3-boronic acid.

- Aldehyde: α-Hydroxy aldehydes or masked aldehydes such as 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol.

- Solvent: Hexafluoroisopropanol (HFIP) is commonly used.

- Reaction conditions: Room temperature stirring for 2 hours.

- Mix N-allyl-N-(2-furylmethyl) amine (0.73 mmol), 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol (0.87 mmol), and furan-3-boronic acid (0.87 mmol) in 5 mL HFIP.

- Stir at room temperature for 2 hours.

- Purify the product by standard chromatographic techniques to obtain the desired amine in approximately 80% yield as a colorless oil.

- ^1H NMR and ^13C NMR confirm the structure.

- High-resolution mass spectrometry (HRMS) matches calculated molecular weights.

This method provides a stereoselective route to (1R)-1-(furan-3-yl)but-3-en-1-amine derivatives with good yields and functional group tolerance.

Carbamoylation and Base-Mediated Coupling

Another method involves the reaction of furan-3-yl derivatives with amines in the presence of aprotic solvents and bases.

- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, dioxane, dichloromethane, or chloroform.

- Bases: Triethylamine or similar organic bases.

- Temperature: Between -70 °C and 40 °C, preferably -10 °C to 20 °C.

- Reaction time: Typically 3 hours with stirring at ~20 °C.

This method is suited for carbamoylation reactions and can be adapted for the preparation of chiral amines bearing furan rings by selecting appropriate starting materials and reaction partners.

Metal-Free Ambient Temperature Synthesis

Recent advances include metal-free synthesis of α-substituted homoallylamines at ambient temperature using imine intermediates and allylmagnesium reagents.

- Preparation of imine intermediates from benzophenone imine and allylmagnesium chloride.

- Subsequent reaction with furan-3-yl aldehydes or related electrophiles.

- Use of molecular sieves and solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

- Reactions proceed at room temperature with high yields (up to 99%).

This approach avoids metal catalysts, simplifying purification and reducing environmental impact. It can be adapted for the synthesis of this compound by appropriate choice of starting materials.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Petasis Reaction | N-allyl-N-(2-furylmethyl) amine, furan-3-boronic acid, α-hydroxy aldehyde | Hexafluoroisopropanol (HFIP) | Room temperature (RT) | ~80 | Stereoselective, mild conditions, good yields |

| Carbamoylation with Bases | Furan-3-yl derivatives, triethylamine | THF, DMF, acetonitrile, etc. | -70 °C to 40 °C (prefer -10 to 20 °C) | Not specified | Requires aprotic solvents and base, versatile |

| Metal-Free Imine Route | Benzophenone imine, allylmagnesium chloride, furan-3-yl aldehyde | HFIP, 2-MeTHF | Room temperature | Up to 99 | Metal-free, ambient conditions, high yield |

Research Findings and Notes

- The Petasis reaction provides a powerful tool for constructing complex amines with multiple functional groups and stereocenters in a single step, especially useful for this compound analogs.

- Use of aprotic solvents and controlled low temperatures in carbamoylation reactions ensures high selectivity and yield.

- Metal-free synthesis methods offer environmentally friendly alternatives with simplified workups.

- Analytical characterization (NMR, HRMS) confirms the integrity and stereochemistry of the synthesized amines.

- Reaction times typically range from 2 to 6 hours depending on the method and scale.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.